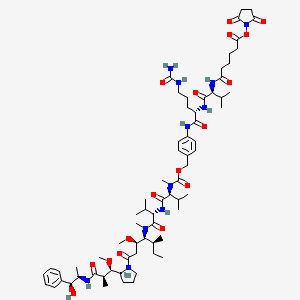

SC-VC-Pab-mmae

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJRSUDQDOZEEX-SBEKVBMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H105N11O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC-VC-Pab-MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core mechanism of action of antibody-drug conjugates (ADCs) utilizing the SC-VC-Pab-MMAE linker-payload system. This system is designed for the targeted delivery of the potent antimitotic agent, monomethyl auristatin E (MMAE), to antigen-expressing cancer cells. We will delve into the molecular intricacies of each component, the sequential steps from systemic circulation to intracellular drug release, and the ultimate cytotoxic effects on target cells. This document synthesizes critical data from preclinical studies, outlines detailed experimental protocols for validation, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction to the this compound ADC Platform

Antibody-drug conjugates are a transformative class of biopharmaceuticals engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1] The this compound system is a sophisticated and widely adopted platform that embodies the "magic bullet" concept. It comprises three key components:

-

A Monoclonal Antibody (mAb): The targeting moiety that specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. The choice of mAb determines the tumor selectivity of the ADC.

-

The Cytotoxic Payload (MMAE): Monomethyl auristatin E is a synthetic and highly potent derivative of the natural product dolastatin 10.[2] It is an antimitotic agent that is 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin, making it too toxic for systemic administration as a standalone drug.[2][3]

-

The Linker System (SC-VC-Pab): This tripartite linker is meticulously designed to be stable in the systemic circulation and to release the MMAE payload only upon internalization into the target cancer cell.[4] It consists of:

-

SC (Succinimide): Often part of a maleimidocaproyl (MC) group, this component provides a stable covalent attachment point to the sulfhydryl groups of cysteines on the monoclonal antibody.

-

VC (Valine-Citrulline): A dipeptide motif that serves as a specific cleavage site for lysosomal proteases, most notably cathepsins, which are highly active within the acidic environment of the lysosome.[5]

-

Pab (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the MMAE payload in its active, unmodified form.

-

Core Mechanism of Action: A Stepwise Journey

The therapeutic efficacy of an this compound ADC is contingent upon a precise sequence of events, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.

Circulation and Tumor Targeting

Following intravenous administration, the ADC circulates throughout the bloodstream. The linker is designed to be stable at physiological pH (around 7.4), preventing premature release of the toxic MMAE payload and minimizing off-target toxicity.[4] The monoclonal antibody component of the ADC guides it to the tumor site, where it binds with high affinity to its specific target antigen expressed on the surface of cancer cells.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.[6] The resulting endocytic vesicle traffics through the endosomal pathway and eventually fuses with a lysosome.

Proteolytic Cleavage and Payload Release

The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[5][7] While initially designed with cathepsin B as the primary target, studies have shown that other cathepsins can also cleave the VC linker, providing a degree of redundancy to the release mechanism.[7]

Self-Immolation and MMAE Liberation

Cleavage of the VC dipeptide triggers the spontaneous 1,6-elimination of the p-aminobenzylcarbamate (Pab) spacer. This self-immolative process is crucial as it ensures the release of the MMAE payload in its fully active, unmodified form into the cytoplasm of the cancer cell.

Cytotoxic Effect of MMAE

Once liberated, MMAE exerts its potent cytotoxic effect by disrupting the microtubule dynamics within the cell.[3] It binds to tubulin, inhibiting its polymerization and preventing the formation of the mitotic spindle, which is essential for cell division.[7] This disruption leads to cell cycle arrest in the G2/M phase, and prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[3][7]

The Bystander Effect

MMAE is a membrane-permeable molecule.[] This property allows it to diffuse out of the antigen-positive cancer cell where it was released and kill neighboring, antigen-negative cancer cells within the tumor microenvironment.[3][9] This "bystander effect" is a significant advantage of the vc-MMAE platform, as it can overcome tumor heterogeneity where not all cancer cells express the target antigen.[9][10]

Visualization of Core Mechanisms and Workflows

To visually elucidate the complex processes described above, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overall mechanism of action of a this compound ADC.

Caption: General workflow for an in vitro cytotoxicity assay.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of vc-MMAE based ADCs.

Table 1: In Vitro Cytotoxicity (IC50) of vc-MMAE and Related ADCs

| Cell Line | Target Antigen | Compound | IC50 (nM) | Reference |

| SKBR3 | HER2 | vc-MMAE | 410.54 ± 4.9 | [11] |

| HEK293 | N/A (Control) | vc-MMAE | 482.86 ± 6.4 | [11] |

| DoHH2 | CD22 | HB22.7–vcMMAE | ~0.13 (20 ng/ml) | [5] |

| Granta 519 | CD22 | HB22.7–vcMMAE | ~1.8 (284 ng/ml) | [5] |

| BxPC-3 | Tissue Factor | Anti-human TF-vc-MMAE | 1.15 ± 0.47 | [12] |

| PSN-1 | Tissue Factor | Anti-human TF-vc-MMAE | 15.53 ± 2.39 | [12] |

| Capan-1 | Tissue Factor | Anti-human TF-vc-MMAE | 105.65 ± 37.43 | [12] |

| Panc-1 | Tissue Factor | Anti-human TF-vc-MMAE | >200 | [12] |

| BxPC-3 | N/A | MMAE (free drug) | 0.97 ± 0.10 | [12] |

| PSN-1 | N/A | MMAE (free drug) | 0.99 ± 0.09 | [12] |

| Capan-1 | N/A | MMAE (free drug) | 1.10 ± 0.44 | [12] |

| Panc-1 | N/A | MMAE (free drug) | 1.16 ± 0.49 | [12] |

Table 2: Quantitative Analysis of the Bystander Effect

| Co-culture System (Ag- : Ag+) | ADC Concentration | % Viability of Ag- Cells (Bystander Killing) | Reference |

| GFP-MCF7 : N87 (50:50) | 100 nM T-vc-MMAE | Decreased over time, indicating bystander effect | [9] |

| GFP-MCF7 : N87 (75:25) | 100 nM T-vc-MMAE | Less pronounced bystander effect than 50:50 | [9] |

| GFP-MCF7 : N87 (90:10) | 100 nM T-vc-MMAE | Minimal bystander effect | [9] |

Table 3: In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models

| Xenograft Model | ADC | Dose | Outcome | Reference |

| DoHH2 (NHL) | HB22.7–vcMMAE | 7.5 mg/kg (single dose) | Complete, durable tumor remission in all mice | [13] |

| Granta 519 (NHL) | HB22.7–vcMMAE | 7.5 mg/kg (single dose) | Complete, durable tumor remission in 9/10 mice | [13] |

| OV-90 (Ovarian) | PB-vcMMAE-5 | 3 mg/kg (weekly) | 72.3% Tumor Growth Inhibition (TGI) | [14] |

| NCI-N87 (Gastric) | Trastuzumab-Exo-EVC-Exatecan | Not specified | Comparable tumor inhibition to T-DXd | [4] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC in antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound ADC, unconjugated antibody, and free MMAE

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium. Replace the existing medium with the treatment solutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

For XTT assay: Add the XTT reagent mixture (containing phenazine (B1670421) methosulfate) to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of the this compound ADC by target cells.

Materials:

-

Antigen-positive cells

-

This compound ADC

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)

-

Acidic wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound antibody

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Incubation: Incubate cells with the ADC on ice to allow binding but prevent internalization.

-

Internalization Induction: Shift the cells to 37°C for various time points to allow internalization to occur.

-

Surface Staining: Place cells back on ice and stain with a fluorescently labeled secondary antibody to detect surface-bound ADC.

-

Acid Wash (for total internal fluorescence): In a parallel set of samples, wash cells with an acidic buffer to remove surface-bound ADC before staining.

-

Data Acquisition: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).

-

Data Analysis: The percentage of internalization can be calculated by comparing the MFI of acid-washed cells to non-acid-washed cells.

Linker Stability Assay in Plasma

Objective: To assess the stability of the SC-VC-Pab linker and quantify premature payload release in plasma.

Materials:

-

This compound ADC

-

Human, mouse, or rat plasma

-

LC-MS/MS system

-

Protein precipitation solution (e.g., acetonitrile)

-

Internal standard

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins using a cold organic solvent. Centrifuge to pellet the proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released MMAE.

-

Data Analysis: Plot the concentration of released MMAE over time to determine the rate of linker cleavage in plasma.

Conclusion

The this compound antibody-drug conjugate platform represents a highly engineered and clinically validated approach to targeted cancer therapy. Its mechanism of action is a sophisticated, multi-step process that relies on the precise interplay of its antibody, linker, and payload components. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is paramount for the development of next-generation ADCs with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and drug development professionals working to advance this promising class of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. adcreview.com [adcreview.com]

- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. herbmedpharmacol.com [herbmedpharmacol.com]

- 12. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide to the Structure and Chemical Properties of SC-VC-Pab-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of SC-VC-Pab-MMAE, a widely utilized drug-linker in the development of Antibody-Drug Conjugates (ADCs). This document details its synthesis, conjugation to monoclonal antibodies, and the downstream cellular effects of its potent cytotoxic payload, monomethyl auristatin E (MMAE).

Introduction to this compound

This compound is a pivotal component in the field of targeted cancer therapy. It is a drug-linker conjugate designed to be attached to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the highly potent anti-mitotic agent, MMAE, to cancer cells expressing a specific target antigen.[1][2][3][4][5] The modular design of this linker-drug ensures stability in systemic circulation and facilitates the controlled release of the cytotoxic payload within the target cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[1][6]

The nomenclature "this compound" refers to its constituent parts:

-

SC (Succinimidyl Caproate) or MC (Maleimidocaproyl): This is the reactive group that enables conjugation to the antibody. The "SC" or more specifically, an N-Hydroxysuccinimide (NHS) ester, reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.[7][8][9] The "MC" group contains a maleimide (B117702) moiety that reacts with thiol groups, typically from the reduction of interchain disulfide bonds in the antibody's hinge region.[10][11][12]

-

VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][11][13] This enzymatic cleavage is the key to the intracellular release of the cytotoxic drug.

-

Pab (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the active drug, MMAE.[1][10][11]

-

MMAE (Monomethyl Auristatin E): A synthetic and highly potent antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[3][13][14]

Chemical Structure and Properties

The chemical structure of this compound is meticulously designed for optimal performance as an ADC component. The valine-citrulline linker's stability in plasma is a critical feature, preventing premature drug release.[4][7][10][15][16]

Chemical Structure

Below is a diagram illustrating the general structure of a maleimido-caproyl variant (MC-VC-Pab-MMAE) conjugated to a cysteine residue on an antibody.

References

- 1. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. herbmedpharmacol.com [herbmedpharmacol.com]

- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lysosomal Release of MMAE from SC-VC-Pab Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the intracellular release of the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), from an antibody-drug conjugate (ADC) featuring the Sulfo-Cyanine-Valine-Citrulline-para-aminobenzylcarbamate (SC-VC-Pab) linker. This guide details the molecular signaling pathways, presents quantitative data on cleavage kinetics, and provides detailed experimental protocols for the validation and quantification of payload release within the lysosomal compartment.

Introduction: The SC-VC-Pab-MMAE Linker-Payload System

The this compound system is a sophisticated drug delivery platform designed for targeted cancer therapy. It comprises a monoclonal antibody (mAb) conjugated to the highly cytotoxic agent MMAE through a cleavable linker system. The linker's design is critical to the ADC's efficacy and safety, ensuring stability in systemic circulation and facilitating selective payload release within the target cancer cells.

The key components of the linker are:

-

SC (Sulfo-Cyanine): While not explicitly detailed in the provided search results, "SC" in this context likely refers to a sulfo-cyanine dye derivative used for conjugation or imaging purposes, or it could be part of a proprietary linker technology. For the purpose of this guide, we will focus on the well-documented VC-Pab-MMAE release mechanism.

-

VC (Valine-Citrulline): A dipeptide motif specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment[1][2][3].

-

Pab (para-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the MMAE payload in its active, unmodified form[4][5].

-

MMAE (Monomethyl Auristatin E): A potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis[6][].

Mechanism of Action: From Internalization to Payload Release

The targeted delivery and intracellular release of MMAE from an this compound ADC is a multi-step process.

-

Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an early endosome[8][9].

-

Trafficking and Maturation: The early endosome matures into a late endosome, and the internal pH begins to decrease.

-

Lysosomal Fusion: The late endosome fuses with a lysosome, an organelle containing a host of hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.0).

-

Enzymatic Cleavage: Within the lysosome, proteases, primarily Cathepsin B, but also Cathepsins L, S, and K, recognize and cleave the amide bond between the valine and citrulline residues of the VC linker[2][10][11].

-

Self-Immolation: The cleavage of the VC linker initiates a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the MMAE payload in its active form[4][5].

-

Payload Action: The released, highly membrane-permeable MMAE can then diffuse out of the lysosome and into the cytoplasm, where it binds to tubulin, disrupting microtubule dynamics.

-

Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, leading to cancer cell death.

Quantitative Data on Payload Release

The efficiency of payload release is a critical determinant of an ADC's potency. This is influenced by the stability of the linker in circulation and the kinetics of its cleavage within the lysosome.

Plasma Stability of VC-MMAE Linkers

The VC-Pab linker is designed to be stable in human plasma to minimize off-target toxicity. However, its stability can vary significantly across different species, which is an important consideration for preclinical studies.

| Species | % MMAE Released (after 6 days at 37°C) | Reference |

| Human | < 1% | [12] |

| Monkey (Cynomolgus) | < 1% | [12] |

| Rat | ~2.5% | [12] |

| Mouse | ~25% | [12] |

Note: This data highlights the susceptibility of the VC linker to cleavage by certain carboxylesterases present in rodent plasma, which are less active in primate and human plasma.

Lysosomal Cleavage Kinetics

While direct kcat/Km values for the cleavage of the full this compound ADC by individual cathepsins are not extensively published in a consolidated format, comparative studies provide insights into the relative cleavage efficiencies. The degradation half-life for a Trastuzumab-vc-MMAE ADC within the lysosome has been estimated to be approximately 1.96 hours[13].

| Dipeptide Linker | Cleaving Enzyme(s) | Relative Cleavage Rate/Efficiency | Reference(s) |

| Val-Cit (VC) | Cathepsin B, L, S, K | High, serves as a benchmark. | [2][10] |

| Val-Ala (VA) | Cathepsin B | Cleaved at approximately half the rate of Val-Cit. | [14] |

| Phe-Lys (FK) | Cathepsin B | Cleaved approximately 30-fold faster than Val-Cit in some model systems. | [14] |

Note: While Cathepsin B is the primary enzyme associated with VC linker cleavage, other lysosomal cathepsins can also contribute, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the lysosomal release of MMAE from an this compound ADC.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of MMAE release from the ADC upon incubation with purified Cathepsin B.

Objective: To determine the kinetics of MMAE release from an this compound ADC in the presence of purified human Cathepsin B.

Materials:

-

This compound ADC

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., d8-MMAE)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., PBS).

-

Activate Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration of approximately 1 µM.

-

Initiate the cleavage reaction by adding the activated Cathepsin B solution to a final concentration of around 20 nM.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of released MMAE.

-

-

Data Analysis:

-

Plot the concentration of released MMAE against time to determine the initial rate of release.

-

For more detailed kinetic analysis, perform the assay at various substrate (ADC) concentrations to determine Michaelis-Menten parameters (Km and Vmax).

-

Intracellular MMAE Release and Quantification Assay

This protocol describes a method to measure the amount of MMAE released from an ADC within cultured cancer cells.

Objective: To quantify the intracellular concentration of MMAE released from an this compound ADC over time in a target cell line.

Materials:

-

Target cancer cell line (expressing the antigen of interest)

-

Cell culture reagents

-

This compound ADC

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold methanol (B129727)

-

Internal standard (e.g., d8-MMAE)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed the target cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the this compound ADC at a desired concentration (e.g., 10 µg/mL).

-

Incubate for various time points (e.g., 2, 8, 24, 48 hours).

-

-

Cell Harvesting:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound ADC.

-

Harvest the cells by trypsinization or scraping.

-

Count the cells to allow for normalization of the data.

-

-

Cell Lysis and Sample Preparation:

-

Sample Analysis:

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

Quantify the MMAE concentration using a standard curve prepared in a similar matrix (cell lysate from untreated cells).

-

-

Data Analysis:

-

Calculate the amount of MMAE per cell (or per million cells) at each time point.

-

Plot the intracellular MMAE concentration over time to determine the kinetics of payload release and accumulation.

-

Lysosome Isolation and ADC Degradation Assay

This assay uses isolated lysosomes to more closely mimic the intracellular cleavage environment.

Objective: To assess the degradation of the ADC and release of MMAE in an isolated lysosomal fraction.

Materials:

-

Lysosome Isolation Kit (commercial kits are available, e.g., from Abcam) or established ultracentrifugation protocol

-

Cultured cells or tissue

-

This compound ADC

-

Catabolic buffer (as recommended by the lysosome isolation kit or literature)

-

Quenching solution (as in Protocol 4.1)

-

LC-MS/MS system

Procedure:

-

Lysosome Isolation:

-

Isolate lysosomes from the chosen cell line or tissue following the manufacturer's protocol or a validated ultracentrifugation method.

-

Determine the protein concentration of the isolated lysosomal fraction.

-

-

Degradation Assay:

-

Sample Processing and Analysis:

-

Stop the reaction by heat inactivation (95°C for 5 minutes) followed by protein precipitation with an organic solvent[12].

-

Analyze the samples by LC-MS/MS to quantify the released MMAE.

-

Conclusion

The this compound linker-payload system represents a highly effective strategy for the targeted delivery of the potent cytotoxic agent MMAE to cancer cells. The successful release of MMAE is contingent upon a series of well-orchestrated cellular events, culminating in the enzymatic cleavage of the valine-citrulline linker within the lysosome and the subsequent self-immolation of the PAB spacer. A thorough understanding and quantitative characterization of this release mechanism are paramount for the rational design and preclinical evaluation of novel ADCs. The experimental protocols provided in this guide offer a robust framework for researchers to assess the critical attributes of linker stability and payload release, thereby facilitating the development of safer and more efficacious antibody-drug conjugates.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. xenotech.com [xenotech.com]

Introduction: The Pivotal Role of Linkers in Antibody-Drug Conjugates

An In-depth Technical Guide on the Role of the Valine-Citrulline Linker in ADC Technology

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[][2] An ADC's architecture consists of three core components: a monoclonal antibody for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects the two.[][3][] The linker is a critical determinant of the ADC's success, profoundly influencing its stability, efficacy, and overall therapeutic index.[][5][6]

Among the various linker strategies, the valine-citrulline (Val-Cit or VC) dipeptide has become a widely adopted and successful protease-cleavable linker.[5][7][8] Its design leverages the unique enzymatic environment within cancer cells to trigger payload release, offering a balance between systemic stability and targeted drug liberation.[6] This guide provides a detailed examination of the Val-Cit linker's mechanism of action, stability, role in the bystander effect, and the experimental protocols used for its characterization.

Mechanism of Action: Cathepsin-Mediated Cleavage

The efficacy of Val-Cit-based ADCs hinges on a multi-step intracellular process that ensures the payload is released only after the ADC has reached its target destination. This process is initiated by the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization.[7][9]

-

Receptor-Mediated Endocytosis : The ADC-antigen complex is internalized by the cancer cell into an endosome.[9]

-

Lysosomal Trafficking : The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic environment (pH 4.5-5.5).[9]

-

Enzymatic Cleavage : Within the lysosome, proteases, particularly Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the Val-Cit dipeptide sequence.[][5][9][10] The cleavage occurs at the amide bond between citrulline and, typically, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[3][10][11] While Cathepsin B was initially thought to be the primary enzyme responsible, subsequent studies have shown that other cathepsins (L, S, and F) can also process the Val-Cit linker.[3][11][12]

-

Self-Immolation and Payload Release : Cleavage of the dipeptide from the PABC spacer initiates a rapid, spontaneous 1,6-elimination reaction.[7] This "self-immolation" of the spacer releases the unmodified, active cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect.[3][7]

Linker Stability: A Tale of Two Environments

An ideal ADC linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be readily cleavable at the tumor site.[13] The Val-Cit linker generally exhibits this desired profile.

-

Plasma Stability : The Val-Cit linker demonstrates high stability in human and non-human primate plasma, a crucial attribute for clinical success.[10][14][15]

-

Rodent Plasma Instability : A significant consideration in preclinical development is the Val-Cit linker's instability in mouse and rat plasma.[14][15][16] This is due to cleavage by carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[2][17] This can lead to premature payload release, potentially confounding efficacy and toxicity studies in mouse models.[15] To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which show markedly improved stability in mouse plasma while retaining sensitivity to lysosomal cathepsins.[18][19]

The Bystander Effect: Amplifying Therapeutic Efficacy

The bystander effect is a phenomenon where the cytotoxic payload released by a target cancer cell diffuses out and kills neighboring, antigen-negative tumor cells.[][20][21] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.

The cleavable nature of the Val-Cit linker is a key enabler of the bystander effect.[][22] Upon cleavage in the lysosome, a membrane-permeable payload like monomethyl auristatin E (MMAE) can cross the cell membrane of the target cell and enter adjacent cells, thereby amplifying the ADC's anti-tumor activity.[20][22] The ability of the payload to diffuse across cell membranes is critical; payloads that are highly charged or non-permeable after release do not typically mediate a strong bystander effect.[20]

Quantitative Data Summary

The stability and cleavage kinetics of linkers are critical parameters evaluated during ADC development. The following tables summarize comparative data for Val-Cit and related peptide linkers.

Table 1: In Vivo Stability of Different Peptide Linkers in Mice

| Linker Sequence | ADC Half-life (t½β) | Payload (MMAF) Half-life (t½β) | Reference |

|---|---|---|---|

| Val-Cit (VCit) | Not Reported | 2.0 days | [19] |

| Ser-Val-Cit (SVCit) | Not Reported | 2.4 days | [19] |

| Glu-Val-Cit (EVCit) | 12.0 days | 12.0 days |[15][19] |

This data highlights the instability of the standard Val-Cit linker in mouse models and the significant improvement achieved with the EVCit modification.

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate | Reference |

|---|---|---|

| Phe-Lys | High | [8] |

| Val-Cit | High | [5][8] |

| Val-Ala | Moderate | [8] |

| Val-Lys | Low | [23] |

| Val-Arg | High |[23] |

This table shows that Val-Cit is an efficient substrate for Cathepsin B, comparable to other highly cleavable sequences like Phe-Lys and Val-Arg.

Experimental Protocols

Characterizing the stability and function of a Val-Cit linker requires robust bioanalytical methods. Below are standardized protocols for key in vitro assays.

In Vitro Plasma Stability Assay

This assay determines the rate of drug deconjugation from an ADC in plasma.[13]

Objective : To quantify the stability of the ADC's linker in plasma from various species (e.g., human, mouse) over time.

Methodology :

-

Preparation : Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma.[13]

-

Incubation : Incubate the plasma-ADC mixture in a controlled environment at 37°C.[13]

-

Time Points : Collect aliquots of the mixture at predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately store samples at -80°C to halt any further reaction.[13]

-

Analysis : Quantify the amount of intact, payload-conjugated ADC in each sample. This is often done using immuno-affinity capture followed by Liquid Chromatography-Mass Spectrometry (LC-MS) or by using a payload-specific Enzyme-Linked Immunosorbent Assay (ELISA).[13][24][25]

-

Data Interpretation : Plot the concentration of intact ADC versus time to determine the half-life of the ADC in plasma.

In Vitro Co-Culture Bystander Assay

This assay is a foundational method for assessing an ADC's ability to induce bystander killing.[20][26]

Objective : To determine if the payload released from antigen-positive cells can kill adjacent antigen-negative cells.

Methodology :

-

Cell Line Selection : Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is known to be sensitive to the free payload.[20] The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[26]

-

Co-Culture Seeding : Seed a mixture of Ag+ and Ag- cells in a multi-well plate at a defined ratio (e.g., 1:1, 1:3).[26][27]

-

ADC Treatment : After allowing cells to adhere (typically 24 hours), treat the co-culture with the ADC at various concentrations.[26] Include controls for untreated cells and cells treated with a non-cleavable linker ADC.

-

Incubation : Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and cell death (e.g., 72-96 hours).

-

Analysis : Assess the viability of the Ag- cell population specifically. This can be done via high-content imaging and automated cell counting (if fluorescently labeled) or by flow cytometry.[26]

-

Data Interpretation : A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Conclusion

The valine-citrulline linker is a cornerstone of modern ADC design, providing a robust mechanism for achieving tumor-specific payload release. Its high stability in human plasma combined with efficient cleavage by lysosomal proteases like Cathepsin B has been clinically validated in several approved ADCs. The ability of Val-Cit-linked ADCs to mediate a powerful bystander effect further enhances their therapeutic potential against heterogeneous tumors. While challenges such as instability in rodent models require careful consideration and linker engineering during preclinical development, the Val-Cit paradigm continues to be a central and highly effective strategy in the ongoing effort to create more potent and selective cancer therapies.

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. adcreview.com [adcreview.com]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. communities.springernature.com [communities.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 22. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Drug Delivery: An In-depth Technical Guide to the PAB Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone technology in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant and reliable mechanism of action ensures the conditional and traceless release of potent therapeutic payloads at the target site, a critical factor in maximizing efficacy while minimizing systemic toxicity. This guide provides a comprehensive technical overview of the PAB spacer, including its mechanism, quantitative performance data, detailed experimental protocols, and key experimental workflows.

Core Mechanism: A Triggered Cascade of Electron Release

The functionality of the PAB spacer is predicated on a 1,6-elimination reaction, an electronic cascade initiated by a specific triggering event. In the context of ADCs, this trigger is typically the enzymatic cleavage of an adjacent linker, such as the dipeptide valine-citrulline (Val-Cit), by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.

Upon enzymatic cleavage of the trigger, a free aniline (B41778) nitrogen is unmasked on the PAB moiety. This potent electron-donating group initiates a rapid and irreversible electronic rearrangement, leading to the fragmentation of the spacer. This process results in the formation of an unstable intermediate which promptly decomposes into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the attached drug in its unmodified, active form. This "self-immolative" process is crucial for the therapeutic efficacy and safety profile of the ADC.

The PAB spacer can be adapted to connect to various functional groups on a payload. The most common variant is the p-aminobenzyloxycarbonyl (PABC) spacer, which forms a carbamate (B1207046) linkage with amine-containing drugs. Other variants include the p-aminobenzyl ether (PABE) for phenolic payloads and the p-aminobenzyl quaternary ammonium (B1175870) (PABQ) for tertiary amines.

A Technical Guide to the Synthesis and Purification of Drug-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis and purification of drug-linker conjugates, a critical class of biotherapeutics. This document details common conjugation chemistries, robust purification strategies, and essential analytical techniques for characterization, presented with a focus on practical application for researchers in the field of drug development.

Introduction to Drug-Linker Conjugates

Antibody-drug conjugates (ADCs) are a prominent class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] The three key components of an ADC are the antibody, the linker, and the cytotoxic payload.[1] The linker is a critical element that connects the drug to the antibody and is designed to be stable in circulation but to release the payload under specific conditions within the target cell.[2] The overall efficacy and safety of an ADC are highly dependent on the successful synthesis of a well-defined conjugate and its subsequent purification to remove impurities.

Key quality attributes that must be carefully controlled during the manufacturing process include the drug-to-antibody ratio (DAR), the level of unconjugated antibody, the amount of free drug-linker, and the presence of aggregates.[3]

Synthesis of Drug-Linker Conjugates

The synthesis of drug-linker conjugates involves the covalent attachment of a drug-linker entity to a monoclonal antibody. The choice of conjugation chemistry is dictated by the available reactive functional groups on the antibody and the desired properties of the final ADC. The two most common approaches target the side chains of lysine (B10760008) and cysteine residues.

Lysine-Based Conjugation

Lysine residues are abundant on the surface of antibodies, offering multiple potential sites for conjugation.[] Conjugation to lysine residues typically involves the reaction of the ε-amino group with an amine-reactive linker, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[][5]

Experimental Protocol: One-Step Lysine Conjugation

This protocol describes a direct conjugation of an NHS-ester-activated drug-linker to a monoclonal antibody.

-

Antibody Preparation:

-

The antibody is prepared at a concentration of 1–2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS).

-

The pH of the buffer is adjusted to 8.0–8.5 to enhance the reactivity of the primary amines on lysine residues.[]

-

-

Drug-Linker Preparation:

-

The NHS-ester-activated drug-linker is dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution (e.g., 10 mM).[]

-

-

Conjugation Reaction:

-

The drug-linker solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 drug-linker to antibody) to target a desired DAR.[]

-

The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours) with gentle mixing.

-

-

Quenching:

-

The reaction is quenched by the addition of an excess of a small molecule containing a primary amine (e.g., Tris or glycine) to react with any remaining NHS esters.

-

-

Purification:

-

The resulting ADC is purified to remove unconjugated drug-linker, quenching agent, and any reaction byproducts. This is typically achieved through size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Cysteine-Based Conjugation

Cysteine-based conjugation offers a more site-specific approach compared to lysine conjugation. This method typically targets the interchain disulfide bonds of the antibody. These disulfide bonds are first reduced to generate free sulfhydryl (-SH) groups, which are then reacted with a thiol-reactive linker, such as one containing a maleimide (B117702) group.[7]

Experimental Protocol: Cysteine-Based Conjugation

This protocol outlines the reduction of interchain disulfides followed by conjugation to a maleimide-activated drug-linker.

-

Antibody Reduction:

-

The antibody is incubated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 8).[8]

-

The molar equivalents of the reducing agent are carefully controlled to achieve partial reduction, targeting the interchain disulfides while leaving the intrachain disulfides intact (e.g., ~4.2 equivalents of reducing agent for a target DAR of 4).[8]

-

The reduction reaction is typically carried out at 37°C for about 1 hour.[8]

-

-

Removal of Reducing Agent:

-

The excess reducing agent is removed from the reduced antibody using a desalting column (e.g., G25) or TFF, equilibrating with a buffer such as PBS with 1 mM DTPA at 4°C.[8]

-

-

Conjugation Reaction:

-

Quenching:

-

The reaction is quenched by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.[]

-

-

Purification:

-

The ADC is purified using methods such as SEC, TFF, or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker, quenching agent, and other impurities.[8]

-

Table 1: Comparison of Common Conjugation Chemistries

| Feature | Lysine-Based Conjugation | Cysteine-Based Conjugation |

| Target Residue | ε-amino group of Lysine | Sulfhydryl group of Cysteine |

| Homogeneity | Heterogeneous (mixture of DARs and conjugation sites) | More homogeneous (defined number of conjugation sites) |

| Antibody Modification | Typically none required | Reduction of disulfide bonds required |

| Common Linker Chemistry | NHS esters | Maleimides |

| Typical Average DAR | 2 - 4 | 2, 4, or 8 |

Purification of Drug-Linker Conjugates

The purification of ADCs is a critical step to ensure their safety and efficacy. The primary goals of purification are to remove process-related impurities such as unconjugated drug-linker, residual solvents, and aggregates, and to isolate the ADC with the desired DAR profile.[3][]

Tangential Flow Filtration (TFF)

Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is a widely used technique in ADC purification for buffer exchange, removal of small molecule impurities, and product concentration.[10][11]

Experimental Protocol: TFF for ADC Purification

-

System and Membrane Selection:

-

A TFF system with a suitable membrane cutoff (e.g., 30 kDa for a ~150 kDa ADC) is selected.[10]

-

-

Buffer Exchange (Diafiltration):

-

The crude ADC solution is diafiltered against a target formulation buffer to remove unconjugated drug-linker, organic solvents (e.g., DMSO), and other small molecule impurities.[10]

-

Diafiltration is typically performed in constant-volume mode, where the rate of buffer addition matches the permeate flow rate.[10]

-

-

Concentration (Ultrafiltration):

-

Following diafiltration, the ADC solution is concentrated to the desired final concentration by controlling the permeate flow.

-

Chromatography Techniques

Various chromatography methods are employed to purify ADCs based on differences in size, charge, and hydrophobicity.

HIC is a powerful technique for separating ADC species with different DAR values. The conjugation of a hydrophobic drug to the antibody increases its overall hydrophobicity, allowing for separation based on the number of attached drug molecules.[12]

Experimental Protocol: HIC for ADC Purification and Analysis

-

Column and Mobile Phases:

-

Sample Preparation:

-

The ADC sample is diluted with a high salt buffer to promote binding to the column.[3]

-

-

Chromatographic Separation:

-

The column is equilibrated with a mixture of Mobile Phase A and B.

-

The sample is loaded onto the column.

-

A linear gradient from high salt to low salt is used to elute the ADC species. Unconjugated antibody (lowest hydrophobicity) elutes first, followed by ADCs with increasing DAR values.[12]

-

-

Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight aggregates and low molecular weight impurities like free drug-linker.

-

Ion Exchange Chromatography (IEX): Can be used to remove charged variants and process-related impurities.

Table 2: Overview of Purification Techniques for ADCs

| Technique | Principle of Separation | Primary Application |

| Tangential Flow Filtration (TFF) | Size | Buffer exchange, removal of small molecules, concentration |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of different DAR species |

| Size Exclusion Chromatography (SEC) | Size | Removal of aggregates and free drug-linker |

| Ion Exchange Chromatography (IEX) | Charge | Removal of charged variants and process impurities |

Analytical Characterization

Thorough analytical characterization is essential to ensure the quality, consistency, and stability of the drug-linker conjugate.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that can impact both the efficacy and toxicity of an ADC. Several methods are used to determine the average DAR.

-

UV-Vis Spectrophotometry: A relatively simple method that uses the absorbance of the antibody and the drug at different wavelengths to calculate the average DAR.

-

Hydrophobic Interaction Chromatography (HIC): As described in the purification section, HIC can be used analytically to separate and quantify the different DAR species, allowing for the calculation of the average DAR.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often after reduction of the ADC to separate the light and heavy chains, can be used to determine the drug load on each chain and calculate the overall DAR.[13]

-

Mass Spectrometry (MS): Both intact mass analysis and peptide mapping by LC-MS can provide detailed information about the DAR distribution and conjugation sites.[14][15] Native MS is particularly useful for analyzing cysteine-linked ADCs under non-denaturing conditions.[2][16]

Purity and Impurity Profiling

-

Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight aggregates.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify the amount of free drug-linker in the final product.[13]

Table 3: Common Analytical Techniques for ADC Characterization

| Analytical Technique | Parameter Measured |

| UV-Vis Spectrophotometry | Average DAR, Protein Concentration |

| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, Average DAR |

| Reversed-Phase HPLC (RP-HPLC) | DAR, Free Drug-Linker |

| Mass Spectrometry (MS) | Intact Mass, DAR Distribution, Conjugation Site Analysis |

| Size Exclusion Chromatography (SEC) | Aggregate Content, Purity |

Visualized Workflows

The following diagrams illustrate the key workflows in the synthesis and purification of drug-linker conjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 7. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]

- 8. broadpharm.com [broadpharm.com]

- 10. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]

- 11. adcreview.com [adcreview.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solubility and Stability Characteristics of SC-VC-Pab-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of the antibody-drug conjugate (ADC) linker-payload, SC-VC-Pab-MMAE. A thorough understanding of its solubility and stability is paramount for the successful development of effective and safe ADC therapeutics. This document details these characteristics through summarized data, in-depth experimental protocols, and visual diagrams to facilitate comprehension and application in a research and development setting.

Solubility Profile

The solubility of this compound and its active payload, monomethyl auristatin E (MMAE), is a critical factor in its formulation and in vivo disposition. The hydrophobic nature of MMAE can influence the aggregation propensity of the parent ADC.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its payload component, MMAE. It is important to note that the solubility of the entire ADC will be primarily governed by the antibody component, but the hydrophobicity of the linker-payload can impact aggregation.

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 100 mg/mL (74.15 mM) | Sonication is recommended for dissolution. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is advised.[1][2] |

| DMSO | 10 mM | ||

| Monomethyl Auristatin E (MMAE) | DMSO | up to 20 mM | |

| DMSO | ~5 mg/mL | ||

| Ethanol | ~25 mg/mL | ||

| Dimethyl formamide | ~20 mg/mL | ||

| PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[3] |

Experimental Protocol: Solubility Assessment

A standard method for determining the solubility of a linker-payload like this compound involves the following steps:

-

Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in a solvent in which it is freely soluble, such as DMSO.

-

Serial Dilutions: Serial dilutions of the stock solution are made in the solvent of interest (e.g., various aqueous buffers, organic solvents).

-

Equilibration: The solutions are gently agitated at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The solutions are visually inspected for any precipitation. For a more quantitative assessment, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound. The highest concentration at which no precipitate is observed is considered the solubility in that solvent.

Stability Characteristics

The stability of the this compound linker is a cornerstone of its design, ensuring the ADC remains intact in systemic circulation to minimize off-target toxicity, while enabling efficient cleavage and release of the cytotoxic payload within the target tumor cell.

Linker Cleavage Mechanism

The this compound linker is designed for enzymatic cleavage within the lysosomal compartment of cells. The Val-Cit (valine-citrulline) dipeptide is specifically recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[4] Following the enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyloxycarbonyl (PABC) spacer, the PABC undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the active MMAE payload.

Plasma Stability

The stability of the linker in plasma is crucial to prevent premature drug release and associated systemic toxicity. Studies have shown that the Val-Cit linker is relatively stable in human and non-human primate plasma but can be more susceptible to cleavage by certain carboxylesterases in rodent plasma.

Quantitative Plasma Stability Data

| Species | Incubation Time | % MMAE Released | Method |

| Human | 28 days (37°C) | No significant degradation | LC-MS/MS |

| Mouse | 14 days (37°C) | >95% (for a similar VCit-MMAF ADC) | LC-MS/MS |

Note: The stability can be influenced by the specific antibody and the drug-to-antibody ratio (DAR).

Thermal Stability

The conjugation of the hydrophobic this compound to an antibody can impact the overall thermal stability of the ADC. Differential Scanning Calorimetry (DSC) is a common technique used to assess these changes by measuring the melting temperature (Tm) of the antibody domains.

Quantitative Thermal Stability Data

| ADC | DAR | Tm1 (°C) | Tm2 (°C) | Tm3 (°C) |

| Trastuzumab (naked mAb) | 0 | 71.5 | 83.0 | - |

| Trastuzumab-MC-VC-Pab-MMAE | 1.9 | 68.5 | 76.0 | 82.5 |

| Trastuzumab-MC-VC-Pab-MMAE | 4.0 | 67.0 | 75.5 | 82.0 |

Generally, a higher drug load (DAR) correlates with a decrease in the melting temperature, indicating reduced thermal stability.[5]

pH Stability

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to thoroughly characterize the stability of an ADC.

1. Plasma Stability Assay (LC-MS/MS Method)

-

Objective: To quantify the amount of prematurely released payload in plasma over time.

-

Protocol:

-

Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

-

At designated time points, collect aliquots.

-

Add an internal standard to the plasma samples.

-

Perform protein precipitation using an organic solvent (e.g., acetonitrile) to separate the free payload from plasma proteins.

-

Centrifuge the samples and collect the supernatant.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released MMAE.

-

2. Thermal Stability Assay (DSC Method)

-

Objective: To determine the thermal unfolding temperatures (Tm) of the ADC.

-

Protocol:

-

Prepare the ADC sample at a suitable concentration (e.g., 0.5 mg/mL) in a formulation buffer (e.g., 20 mmol/L histidine, 5% trehalose, pH 5.2).

-

Load the sample into the DSC instrument.

-

Scan a temperature range (e.g., 15°C to 100°C) at a controlled scan rate (e.g., 1°C/min).

-

Analyze the resulting thermogram to identify the melting temperatures of the antibody domains.

-

3. Aggregation Analysis (SEC Method)

-

Objective: To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).

-

Protocol:

-

Inject the ADC sample onto a size-exclusion chromatography column.

-

Elute with a suitable mobile phase under isocratic conditions.

-

Monitor the eluent at 280 nm.

-

Integrate the peak areas corresponding to the monomer, aggregates, and fragments to determine their relative percentages.

-

Conclusion

The this compound linker-payload demonstrates a solubility profile amenable to formulation in common organic solvents like DMSO and exhibits a sophisticated stability profile critical for its therapeutic application. Its stability in systemic circulation, particularly in human plasma, coupled with its specific cleavage by lysosomal enzymes, underscores its utility in targeted cancer therapy. A comprehensive understanding and rigorous experimental evaluation of these solubility and stability characteristics are essential for the successful preclinical and clinical development of ADCs incorporating this technology. Researchers and drug developers are encouraged to utilize the methodologies outlined in this guide to ensure the quality, safety, and efficacy of their ADC candidates.

References

The Ascent of Auristatins: A Technical Guide to the Historical Development of Auristatin-Based ADCs

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been profoundly shaped by the development of antibody-drug conjugates (ADCs), a class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful and widely utilized payloads are the auristatins, synthetic analogs of the marine natural product dolastatin 10. This in-depth technical guide chronicles the historical development of auristatin-based ADCs, detailing the key scientific milestones, the evolution of their constituent components, and the experimental methodologies that have underpinned their journey from discovery to clinical triumph.

From Sea Hare to Clinical Staple: A Historical Overview

The story of auristatin-based ADCs begins with the discovery of dolastatin 10, a potent antimitotic peptide isolated from the sea hare Dolabella auricularia in the 1980s. While dolastatin 10 exhibited remarkable cytotoxic activity against a range of cancer cell lines, its clinical development as a standalone agent was hampered by a narrow therapeutic window and significant systemic toxicity.[1] This challenge, however, paved the way for its reinvention as a payload for targeted delivery.

The true potential of this class of molecules was unlocked with the advent of ADC technology. Scientists at Seattle Genetics (now Seagen) spearheaded the development of synthetic analogs of dolastatin 10, giving rise to the auristatin family of payloads.[2] A pivotal breakthrough was the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These synthetic derivatives offered several advantages over the natural product, including greater stability, amenability to chemical modification for linker attachment, and potent anti-tubulin activity.[1][2]

The early 2000s marked a period of intense research and development focused on optimizing the three key components of an auristatin-based ADC: the monoclonal antibody (mAb), the cytotoxic auristatin payload, and the linker that connects them. This period saw the refinement of linker technology, moving from less stable hydrazone linkers to more robust enzyme-cleavable dipeptide linkers, such as the valine-citrulline (vc) linker, which is designed to be selectively cleaved by lysosomal proteases like cathepsin B within the target cancer cell.[3]

A landmark achievement in the history of auristatin-based ADCs was the FDA approval of brentuximab vedotin (Adcetris®) in 2011 for the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma.[4] This first-in-class ADC, which comprises an anti-CD30 antibody conjugated to MMAE via a protease-cleavable linker, validated the auristatin platform and catalyzed a surge of interest and investment in the field.[4] Today, auristatin-based ADCs represent a significant portion of the approved and clinical-stage ADC landscape, with applications across a wide range of hematological and solid tumors.[5]

The Core Components: A Deeper Dive

The success of auristatin-based ADCs is a testament to the elegant interplay of their three core components.

The Auristatin Payloads: MMAE and MMAF

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most extensively studied and clinically validated auristatin payloads.[2] Both are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[6] However, they possess distinct physicochemical properties that influence their application in ADCs.

-

Monomethyl Auristatin E (MMAE): MMAE is a membrane-permeable auristatin derivative.[7] This property allows for a "bystander effect," where the payload, upon release from the target cell, can diffuse across cell membranes and kill neighboring antigen-negative cancer cells.[7] This can be particularly advantageous in treating heterogeneous tumors.[7]

-

Monomethyl Auristatin F (MMAF): In contrast, MMAF is a membrane-impermeable derivative due to a charged C-terminal phenylalanine.[7] This limits its bystander killing potential but can contribute to a more favorable safety profile in certain contexts by reducing off-target toxicity.[7]

The choice between MMAE and MMAF as a payload is a critical consideration in ADC design and is often dictated by the target antigen, tumor histology, and desired mechanism of action.

Linker Technology: The Key to Stability and Release

The linker is a critical determinant of an ADC's therapeutic index, ensuring that the potent auristatin payload remains securely attached to the antibody in systemic circulation and is efficiently released only upon internalization into the target cancer cell.

-

Cleavable Linkers: The most common type of linker used in auristatin-based ADCs is the enzyme-cleavable linker, exemplified by the valine-citrulline (vc) dipeptide linker.[3][8] This linker is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells.[3] This targeted release mechanism is crucial for minimizing off-target toxicity.

-

Non-Cleavable Linkers: Non-cleavable linkers, such as maleimidocaproyl (mc), rely on the complete degradation of the antibody-linker-drug conjugate within the lysosome to release the payload.[9] This approach can offer enhanced stability but may result in the release of a payload-linker-amino acid metabolite, which must retain cytotoxic activity.

The evolution of linker technology has been instrumental in improving the safety and efficacy of auristatin-based ADCs.

Mechanism of Action: From Binding to Apoptosis

The cytotoxic activity of auristatin-based ADCs is initiated by a series of well-defined molecular events.

-

Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of the cancer cell.[7]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[7]

-

Trafficking: The internalized complex is trafficked to the lysosomes.[7]

-

Linker Cleavage and Payload Release: Within the acidic environment of the lysosome, the linker is cleaved by proteases, releasing the active auristatin payload into the cytoplasm.[7]

-

Microtubule Disruption: The released auristatin binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization.[7] This disruption of the microtubule network leads to the collapse of the mitotic spindle.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7]

In addition to direct cytotoxicity, some auristatin-based ADCs have been shown to induce immunogenic cell death (ICD).[9] ICD is a form of apoptosis that stimulates an anti-tumor immune response, potentially leading to a more durable clinical benefit.[9]

Quantitative Data Summary

The preclinical and clinical development of auristatin-based ADCs has generated a wealth of quantitative data. The following tables summarize key parameters for some notable examples.

Table 1: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs

| ADC | Payload | Target Cell Line | IC50 (nM) | Reference |

| Brentuximab vedotin | MMAE | Karpas 299 (CD30+) | ~1 | [10] |

| Polatuzumab vedotin | MMAE | SU-DHL-4 (CD79b+) | ~0.5 | [9] |

| Enfortumab vedotin | MMAE | NCI-H660 (Nectin-4+) | ~0.3 | [9] |

| Trastuzumab-MMAE | MMAE | SK-BR-3 (HER2+) | ~0.1 | [11] |

| Anti-CD70-MMAF | MMAF | 786-O (CD70+) | ~0.03 | [3] |

Table 2: Preclinical Efficacy of Auristatin-Based ADCs in Xenograft Models

| ADC | Payload | Xenograft Model | Efficacy Outcome | Reference |

| Brentuximab vedotin | MMAE | Karpas 299 | Tumor regression and cures | [10] |

| Anti-CD70-MMAF | MMAF | 786-O | Significant tumor growth inhibition | [3] |

| Trastuzumab-MMAU | MMAU (MMAE prodrug) | NCI-N87 (HER2+) | Superior tumor growth inhibition vs. T-DM1 | [5] |

Table 3: Preclinical Toxicology: Maximum Tolerated Dose (MTD)

| ADC | Payload | Species | MTD (mg/kg) | Reference |

| Brentuximab vedotin | MMAE | Rat | >30 | [9] |

| Anti-5T4-MMAF | MMAF | Mouse | 10 | [12] |

| CD70-Auristatin F/M/W ADCs | Auristatin F, M, W | Mouse | 100 | [9] |

Note: IC50 and MTD values are highly dependent on the specific experimental conditions, including the cell line, animal model, and dosing schedule.

Key Experimental Protocols

The development and characterization of auristatin-based ADCs rely on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for some of the most critical experiments.

In Vitro Cytotoxicity Assay (MTT Assay)